molecular formula C17H11N B3065279 6-Phenylnaphthalene-2-carbonitrile CAS No. 358367-83-6

6-Phenylnaphthalene-2-carbonitrile

Cat. No. B3065279
CAS RN: 358367-83-6
M. Wt: 229.27 g/mol
InChI Key: CKSPPSMASZEZPM-UHFFFAOYSA-N
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Description

6-Phenylnaphthalene-2-carbonitrile is a chemical compound with the molecular formula C17H11N . It is used in various chemical reactions and has potential applications in different fields .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The synthesis of 2-phenylnaphthalene derivatives, closely related to 6-Phenylnaphthalene-2-carbonitrile, can be achieved through methods such as gold-catalyzed dimerization, leveraging a highly selective carbon nucleophile pathway (Wang et al., 2011). Another approach involves the irradiation of specific benzophenones with unsymmetrical dienophiles, leading to the formation of hydroxylic compounds and naphthalenes through regiospecific dienols additions (Pfau et al., 1978).

Applications in Organic Electronics

  • Organic Light-Emitting Diodes (OLEDs) : Compounds structurally similar to 6-Phenylnaphthalene-2-carbonitrile have been used in the development of host materials for blue phosphorescent OLEDs. Materials like 6-(3-(9H-carbazol-9-yl)phenyl)-9-ethyl-9H-carbazole-3-carbonitrile demonstrate high triplet energy and are instrumental in achieving high device efficiencies and slow efficiency roll-off in OLEDs (Deng et al., 2013).

Chemical Transformations and Derivatives

  • Derivative Synthesis : Synthesis of derivatives like 1-Aminonaphthalene-2-carbonitrile is achievable via reactions with 2-lithioacetonitrile, leading to various aminonaphthalene carbonitriles in good yields (Kobayashi et al., 2008). Such derivatives have potential applications in various chemical processes and synthesis.

Potential in Biological Activities

  • Biological Activity Study : Certain carbonitrile derivatives exhibit biological activities, such as cytotoxicity and matrix metalloproteinase inhibition, which are of interest in medical research. Studies on compounds like 6,6-dimethyl-2-oxo-4-{2-[5-alkylsilyl(germyl)]furan(thiophen)-2-yl}vinyl-5,6-dihydro-2H-pyran-3-carbonitriles highlight these properties (Ignatovich et al., 2015).

Nanomaterials and Advanced Materials Research

  • Graphdiyne Nanowires : Functionalized graphdiyne nanowires, incorporating carbonitrile groups, have been synthesized for their remarkable mechanical and electronic properties. These nanowires, combining sp2 and sp bonding, show potential for future technologies in areas like information storage and flexible electronic devices (Klappenberger et al., 2018).

properties

IUPAC Name

6-phenylnaphthalene-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N/c18-12-13-6-7-17-11-16(9-8-15(17)10-13)14-4-2-1-3-5-14/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSPPSMASZEZPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30617180
Record name 6-Phenylnaphthalene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenylnaphthalene-2-carbonitrile

CAS RN

358367-83-6
Record name 6-Phenylnaphthalene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of Example 121B (300 mg, 1 mmol), palladium (II) acetate (22 mg, 0.1 mmol) and 1-1′-bis(diphenyphosphino)ferrocene (111 mg, 0.2 mmol) was stirred in DMF (3 mL) for 15 minutes, treated with Cs2CO3 (813 mg, 2.5 mmol) and phenylboronic acid (228 mg, 1.5 mmol), stirred for 20 minutes at 80° C., cooled, treated with pH 7 buffer (10 mL), and extracted with diethyl ether. The ether extracts were dried (MgSO4), concentrated, filtered, and purified on silica gel with 10% ethyl acetate/hexane to provide 140 mg of the title compound as a white solid.
[Compound]
Name
solution
Quantity
300 mg
Type
reactant
Reaction Step One
[Compound]
Name
1-1′-bis(diphenyphosphino)ferrocene
Quantity
111 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
22 mg
Type
catalyst
Reaction Step One
Quantity
813 mg
Type
reactant
Reaction Step Two
Quantity
228 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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